1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-nitropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)6-3-9-12(4-6)5-11-2-1-7(10-11)13(16)17/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSGGZAVSKGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 3 of the pyrazole ring undergoes reduction under catalytic hydrogenation or metal-acid conditions, forming the corresponding amine derivative.
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Reduction to amine | H₂/Pd-C in ethanol, 25°C, 6h | 1-[(3-Amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid | Complete conversion (99%) confirmed by TLC and NMR. |
The reduction proceeds via a two-electron transfer mechanism, yielding a primary amine. This product serves as a precursor for further functionalization, such as diazotization or coupling reactions.
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 participates in esterification, amidation, and salt formation.
Esterification
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl ester formation | SOCl₂/MeOH, reflux, 4h | Methyl 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylate | 85% |
The reaction follows nucleophilic acyl substitution, with thionyl chloride facilitating acid chloride formation.
Amidation
| Reaction | Reagents/Conditions | Product | Biological Activity |
|---|---|---|---|
| Amide with aniline | EDC/HOBt, DMF, RT, 12h | 1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide | Antifungal IC₅₀: 2.1 μM . |
Amidation enhances bioactivity, with electron-withdrawing substituents on the aryl group improving antifungal potency .
Hydrazone Formation
The carboxylic acid reacts with hydrazines to form hydrazones, a key step in synthesizing heterocyclic derivatives.
Hydrazones exhibit tautomerism, confirmed by ¹H NMR (δ 10.47 ppm for NH) .
Decarboxylation
Thermal or acid-catalyzed decarboxylation removes the carboxylic acid group, forming a substituted pyrazole.
| Reaction | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Acidic decarboxylation | H₂SO₄, 120°C, 2h | 1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole | Radical intermediate detected via EPR . |
Nucleophilic Substitution at the Methyl Bridge
The methylene bridge between pyrazole rings undergoes nucleophilic substitution under basic conditions.
Coordination Chemistry
The carboxylic acid and nitro groups act as ligands for metal ions, forming complexes with applications in catalysis.
| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Aqueous NaOH, RT, 1h | [Cu(L)₂(H₂O)₂]·2H₂O | 12.3 ± 0.2 . |
X-ray crystallography reveals a square-planar geometry with bidentate binding via the carboxylic oxygen and nitro group .
Scientific Research Applications
1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between the target compound and related pyrazole-4-carboxylic acid derivatives:
Key Structural and Functional Insights :
Electron-Withdrawing vs. In contrast, the dimethoxy group in 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is electron-donating, which may improve solubility or alter binding interactions in biological systems.
Biological Activity: Y-700 demonstrates the impact of substituent optimization: the cyano-neophenyl group confers exceptional xanthine oxidase inhibition (IC₅₀ = 5.8 nM), outperforming allopurinol (IC₅₀ = 260 nM). The target compound’s nitro-pyrazole motif could similarly enhance interactions with enzyme active sites, though specific data are lacking.
Role of Carboxylic Acid :
- The carboxylic acid group is a common feature, facilitating hydrogen bonding or salt bridge formation in target binding. For example, in Y-700, this group is critical for anchoring the molecule to the xanthine oxidase active site .
Steric and Conformational Effects :
- The methyl-linked pyrazole in the target compound introduces steric bulk compared to simpler analogs like 3-nitro-1H-pyrazole-4-carboxylic acid . This could affect membrane permeability or binding pocket accommodation.
Commercial and Synthetic Relevance :
- The discontinuation of the target compound contrasts with the commercial availability of derivatives like 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid , highlighting market preferences for scaffolds with proven versatility or bioactivity.
Biological Activity
1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C₈H₇N₅O₄
- Molecular Weight : 237.18 g/mol
- CAS Number : 1006952-82-4
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
The compound's efficacy is attributed to its ability to disrupt microtubule assembly, which is crucial for cell division and proliferation. Studies indicate that it enhances caspase-3 activity, confirming its role in promoting apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Several derivatives have demonstrated moderate to significant antibacterial activity against Gram-positive bacteria:
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 32 | Moderate |
| Staphylococcus aureus | 32 | Moderate |
| Enterococcus faecalis | 64 | Moderate |
| Streptococcus pyogenes | 16 | Significant |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics, especially given its structural modifications can enhance activity against resistant strains .
Synthesis and Evaluation
In a study focusing on synthesizing pyrazole derivatives, researchers created a series of compounds based on the 1H-pyrazole scaffold and evaluated their biological activities. The findings indicated that compounds containing nitro groups exhibited enhanced anticancer properties due to their ability to interact with multiple cellular targets, including topoisomerase and EGFR .
Molecular Docking Studies
Molecular docking studies have further elucidated the interaction mechanisms of this compound with target proteins involved in cancer progression. For instance, docking simulations indicated that the carbonyl oxygen atom in the compound forms hydrogen bonds with critical amino acids in target enzymes, enhancing binding affinity and biological activity .
Q & A
Q. What methodologies validate the compound’s potential in material science applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
